9,10-Anthracenedione, 1-amino-2-(phenylethynyl)-
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Overview
Description
1-Amino-2-(phenylethynyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators
Preparation Methods
The synthesis of 1-Amino-2-(phenylethynyl)anthracene-9,10-dione typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds. The process involves the reaction of 9,10-anthraquinone with phenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, and the yields are generally high. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and reduce costs.
Chemical Reactions Analysis
1-Amino-2-(phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-(phenylethynyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for potential use in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-Amino-2-(phenylethynyl)anthracene-9,10-dione involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved are primarily related to its photophysical behavior .
Comparison with Similar Compounds
1-Amino-2-(phenylethynyl)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
9,10-Bis(phenylethynyl)anthracene: Similar in structure but with two phenylethynyl groups, leading to different electronic properties
These comparisons highlight the uniqueness of 1-Amino-2-(phenylethynyl)anthracene-9,10-dione in terms of its specific functional groups and resulting properties.
Properties
CAS No. |
115057-71-1 |
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Molecular Formula |
C22H13NO2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-amino-2-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H13NO2/c23-20-15(11-10-14-6-2-1-3-7-14)12-13-18-19(20)22(25)17-9-5-4-8-16(17)21(18)24/h1-9,12-13H,23H2 |
InChI Key |
CNVOMYLAPARHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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